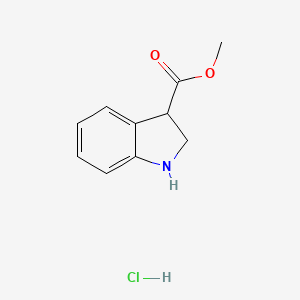

Methyl indoline-3-carboxylate hydrochloride

Description

Methyl indoline-3-carboxylate hydrochloride is a heterocyclic organic compound featuring an indoline core (a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring). The methyl ester group is attached at the 3-position of the indoline scaffold, and the compound exists as a hydrochloride salt, enhancing its solubility in polar solvents.

This compound is of interest in medicinal chemistry due to the indoline moiety's prevalence in bioactive molecules. For example, indoline derivatives are explored as CD4-mimetic compounds for HIV-1 inhibition and as intermediates in synthesizing complex heterocycles .

Properties

IUPAC Name |

methyl 2,3-dihydro-1H-indole-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.ClH/c1-13-10(12)8-6-11-9-5-3-2-4-7(8)9;/h2-5,8,11H,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFCKOZFVPUTOHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNC2=CC=CC=C12.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70736849 | |

| Record name | Methyl 2,3-dihydro-1H-indole-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70736849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187928-23-9 | |

| Record name | Methyl 2,3-dihydro-1H-indole-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70736849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl indoline-3-carboxylate hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with indoline, a bicyclic compound containing a benzene ring fused to a pyrrole ring.

Carboxylation: Indoline undergoes carboxylation to introduce the carboxylate group at the 3-position, forming indoline-3-carboxylate.

Methylation: The carboxylate group is then methylated using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

Hydrochloride Formation: Finally, the methyl indoline-3-carboxylate is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of indoline are carboxylated and methylated using automated reactors.

Purification: The product is purified using techniques such as recrystallization or chromatography.

Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions: Methyl indoline-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form indoline-3-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.

Substitution: Electrophilic substitution reactions can occur at the indole ring, introducing various substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products:

Oxidation Products: Indoline-3-carboxylic acid derivatives.

Reduction Products: Indoline-3-methanol or other reduced forms.

Substitution Products: Various substituted indoline derivatives depending on the electrophile used.

Scientific Research Applications

Methyl indoline-3-carboxylate hydrochloride has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl indoline-3-carboxylate hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways involved in cell growth, apoptosis, or other cellular processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares methyl indoline-3-carboxylate hydrochloride with its positional isomers and substituted derivatives, based on available

Key Observations:

Biological Activity

Methyl indoline-3-carboxylate hydrochloride, a derivative of indole, has garnered attention in the scientific community for its diverse biological activities. This article delves into its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant research findings and data.

Overview of this compound

This compound (chemical formula: C_11H_12ClN_O_2) is recognized for its role as a precursor in synthesizing various biologically active compounds. Its structural characteristics allow it to interact with multiple biological targets, leading to significant pharmacological effects.

Target of Action

The compound primarily interacts with receptors and enzymes involved in various biochemical pathways. Its indole structure is crucial for binding affinity to these targets, influencing cellular processes.

Mode of Action

this compound exhibits its biological effects through multiple mechanisms:

- Receptor Binding : It binds to various receptors, modulating their activity and influencing downstream signaling pathways.

- Enzyme Interaction : The compound can inhibit or activate specific enzymes, affecting metabolic processes and cellular functions.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

-

Anticancer Activity

Studies have shown that indole derivatives can induce apoptosis in cancer cells. This compound has demonstrated cytotoxic effects against various cancer cell lines, including:- HL60 : IC50 values indicating potent inhibitory effects.

- HCT116 : Similar cytotoxic profiles observed.

-

Antimicrobial Properties

The compound exhibits significant antimicrobial activity against a range of pathogens. This includes both antibacterial and antifungal properties, suggesting its potential as a therapeutic agent in infectious diseases. -

Anti-inflammatory Effects

By modulating inflammatory pathways, this compound may offer protective effects against chronic inflammatory conditions. -

Neuroprotective Activity

Some derivatives of indole are known for their ability to cross the blood-brain barrier, enhancing neuroprotective effects against oxidative stress and neurodegeneration.

Cellular Effects

The compound influences various cellular processes:

- Affects cell signaling pathways.

- Modulates gene expression.

- Alters cellular metabolism through enzyme interactions.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

Several studies have contributed to understanding the biological activities of this compound:

-

Cytotoxicity Studies

In vitro experiments have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines with IC50 values ranging from single-digit nanomolar to micromolar levels, indicating its potential as an anticancer agent . -

Antimicrobial Efficacy

Research shows that this compound has effective antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi . -

Mechanistic Insights

Investigations into the molecular mechanisms revealed that the compound interacts with specific enzymes involved in metabolic pathways, leading to altered gene expression and cellular responses .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare methyl indoline-3-carboxylate hydrochloride?

Answer:

The synthesis typically involves esterification of indoline-3-carboxylic acid with methanol under acidic conditions (e.g., HCl gas or concentrated HCl in methanol) to form the methyl ester, followed by hydrochloride salt precipitation. Key steps include:

- Protection/deprotection strategies for reactive amine groups in the indoline core to avoid side reactions .

- Use of anhydrous conditions to prevent hydrolysis of the ester group during synthesis .

- Purification via recrystallization from polar aprotic solvents (e.g., ethanol/water mixtures) to isolate the hydrochloride salt .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR):

- X-ray Crystallography:

- High-Performance Liquid Chromatography (HPLC):

Basic: How does solubility impact experimental design for biological assays involving this compound?

Answer:

- Solubility Profile:

- Stability Considerations:

Advanced: How can hydrogen bonding patterns in the crystal structure inform drug design?

Answer:

- Graph Set Analysis:

- Impact on Bioactivity:

Advanced: What challenges arise in resolving stereoisomers of methyl indoline-3-carboxylate derivatives?

Answer:

- Chiral Separation Techniques:

- Dynamic NMR:

Advanced: How do crystallographic software tools (e.g., SHELX, WinGX) resolve structural ambiguities in this compound?

Answer:

- Structure Refinement:

- Validation Metrics:

Advanced: How can computational methods predict the pharmacological relevance of methyl indoline-3-carboxylate derivatives?

Answer:

- Molecular Docking:

- QSAR Modeling:

Advanced: What strategies mitigate data contradictions in spectroscopic vs. crystallographic results?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.